Octyltriphenylphosphonium bromide
Overview
Description
Synthesis Analysis Octyltriphenylphosphonium bromide is synthesized through various chemical reactions, often involving triphenylphosphine and specific bromides. For instance, Huang and Zhong (2019) developed a metal-free synthesis of aryltriphenylphosphonium bromides, including octyltriphenylphosphonium bromide, by reacting triphenylphosphine with aryl bromides in refluxing phenol (Huang & Zhong, 2019). Similarly, other studies have explored various methods for synthesizing related phosphonium bromides under different conditions, showcasing the versatility and adaptability of these synthesis processes (Suzuki & Sato, 2004), (Cory, Naguib, & Rasmussen, 1979).
Molecular Structure Analysis The molecular structure of octyltriphenylphosphonium bromide and related compounds has been studied through various techniques, including X-ray crystallography. Wood, Wikholm, and Mcewen (1977) analyzed the crystal and molecular structure of a related compound, benzyl(2-methoxyphenyl)diphenylphosphonium bromide, providing insights into the geometric configuration of these types of compounds (Wood, Wikholm, & Mcewen, 1977). Such studies are crucial for understanding the physical and chemical properties of octyltriphenylphosphonium bromide.
Chemical Reactions and Properties Octyltriphenylphosphonium bromide undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For example, Ghammamy et al. (2007) synthesized a compound using propyltriphenylphosphonium bromide and analyzed its reactivity and oxidation properties (Ghammamy et al., 2007). These reactions highlight the compound's potential in various chemical processes.
Scientific Research Applications
Nanocomposite Materials : It was used in the modification of clay by ion exchange reaction for creating polyimide/clay hybrids, showing successful preparation through SEM and FTIR results and characterized thermal properties via thermogravimetric analysis (Ceylan, Çakmakçi, Beyler-Çigil, & Kahraman, 2014).
Photoredox Catalysis : Employed as a precursor of the CF2H radical for bromodifluoromethylation of alkenes under visible-light photoredox conditions, demonstrating its utility in organic synthesis (Lin, Ran, Xu, & Qing, 2016).
Chemical Synthesis : Utilized in the synthesis of trachyloban-19-oic acid from podocarpic acid, showcasing its application in complex organic synthesis (Cory, Naguib, & Rasmussen, 1979).
Bioassay Stabilization : Found to stabilize bioassays and preserve their glucose content unchanged for extended periods, potentially useful for studying metabolic processes in various challenging environments (Iarmol'chuk, 1998).
Surfactant Interfacial Activity : Investigated for its interfacial activity in water/hydrocarbon systems, demonstrating differential activity dependent on the hydrocarbon structure (Jia et al., 2019).
Selective Recognition in Herbal Analysis : Applied in the synthesis of a molecularly imprinted polymer for the separation and purification of rutin and quercetin from Herba Artemisiae Scopariae (Ma, Tang, & Row, 2017).
Antibacterial and Antiviral Polymer Applications : Used in the development of a cationic polyacrylamide with antibacterial and antiviral activities, indicating its potential in hygiene products or water clarification processes (Xue, Pan, Xiao, & Zhao, 2014).
Biodegradable Polyesters with Antibacterial Properties : Assisted in the DES-based synthesis of biodegradable polyesters for potential biomedical applications, emphasizing its role in the incorporation of active principle ingredients into polymer networks (García-Argüelles et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for Octyltriphenylphosphonium bromide are not mentioned in the search results, it is known that this compound is used in various organic synthesis processes . Therefore, its future directions may involve further exploration of its potential uses in organic synthesis.
Relevant Papers There are several relevant papers that discuss Octyltriphenylphosphonium bromide. One paper discusses the modular modifications of Triphenylphosphonium . Another paper discusses the use of multicomponent reactions as potential synthetic processes, with Octyltriphenylphosphonium bromide used as a catalyst .
properties
IUPAC Name |
octyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXVLWZBMAMHE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962221 | |
Record name | Octyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyltriphenylphosphonium bromide | |
CAS RN |
42036-78-2 | |
Record name | Phosphonium, octyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42036-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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